![molecular formula C14H14FNO3S B5704554 N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5704554.png)
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as FMMS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H14FNO3S.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various biological processes such as cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide can induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. However, one of the limitations is that it can be difficult to obtain pure N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide due to the complexity of the synthesis process.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is studying its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide and to identify potential drug targets. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide.
Scientific Research Applications
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-8-13(6-7-14(10)19-2)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLEJDVPSLXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
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